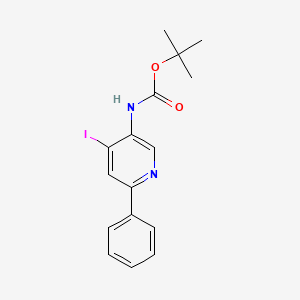

6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine

Descripción general

Descripción

“6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine” is a chemical compound with the molecular formula C13H11ClN2O . It is a solid substance .

Molecular Structure Analysis

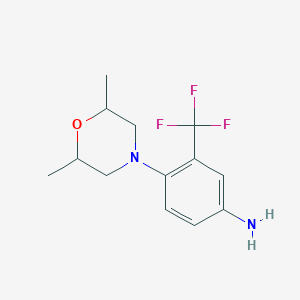

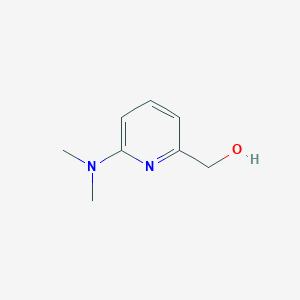

The molecular structure of “6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine” consists of a pyrimidine ring attached to a chloro group and a 3-methylphenyl group . The exact structure can be represented by the SMILES stringO=C(NC(C=C1)=CC=C1C)C2=CN=C(Cl)C=C2 . Physical And Chemical Properties Analysis

The molecular weight of “6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine” is 246.69 . It is a solid substance .Aplicaciones Científicas De Investigación

Insecticidal and Acaricidal Activities

A study by Zhang et al. (2019) explored novel pyrimidinamine derivatives with a focus on their insecticidal and acaricidal properties. They found that some compounds showed significant activities against Aphis fabae and Tetranychus cinnabarinus, with certain derivatives displaying superior efficacy compared to commercial insecticides (Zhang et al., 2019).

Analgesic and Anti-Inflammatory Properties

Muralidharan et al. (2019) investigated the synthesis of novel pyrimidinamine derivatives, including 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, for their potential analgesic and anti-inflammatory effects. Their research revealed that many of these new derivatives possessed significant anti-inflammatory and analgesic activities (Muralidharan, Raja, & Deepti, 2019).

High Glass Transition and Thermal Stability

Wang et al. (2008) synthesized a new diamine monomer that led to the development of novel polyimides with high glass transition temperatures and excellent thermal stability. These findings have implications in materials science, particularly for developing materials with superior thermal properties (Wang, Liou, Liaw, & Huang, 2008).

Isostructural and Hydrogen-Bonded Sheets Formation

Trilleras et al. (2009) studied the isostructural nature and molecular structures of certain pyrimidinamines, finding that they form hydrogen-bonded sheets. This research contributes to the understanding of molecular interactions and crystal structures in this class of compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Nonaqueous Capillary Electrophoresis

Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including pyrimidinamines. This study is significant for analytical chemistry, providing a novel method for separating complex mixtures (Ye, Huang, Li, Xiang, & Xu, 2012).

Synthesis of Imidazo[1,2-c]pyrimidin-2-yl and 6-Benzoylpyrrolo[2,3-a]pyrimidines

Danswan et al. (1989) explored the synthesis of certain pyrimidinamines, contributing to the field of organic chemistry and the development of new heterocyclic compounds (Danswan, Kennewell, & Tully, 1989).

Antiviral Activity

Hocková et al. (2003) synthesized a series of pyrimidine derivatives and evaluated their antiviral activities. They discovered significant inhibition of retrovirus replication, providing insights into potential antiviral therapeutics (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Nonlinear Optical Properties

Hussain et al. (2020) conducted a comparative study between DFT/TDDFT and experimental data on thiopyrimidine derivatives, highlighting their potential in nonlinear optics (NLO) fields. This research is valuable for the development of materials with specialized optical properties (Hussain et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

6-chloro-N-(3-methylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-8-3-2-4-9(5-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEWKDZPCPCAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1453220.png)

![10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1453222.png)

![3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1453224.png)

![N-methyl-5-[(methylamino)methyl]furan-2-carboxamide](/img/structure/B1453228.png)

![2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1453229.png)